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Introduction
Lactitol, a disaccharide sugar alcohol, has emerged as a significant molecule in the

pharmaceutical and food industries.[1] Initially recognized for its properties as a sugar

substitute, its therapeutic potential as an osmotic laxative and a prebiotic agent has garnered

substantial scientific interest. This technical guide provides a comprehensive overview of

Lactitol, detailing its chemical and physical properties, molecular structure, mechanisms of

action, and therapeutic applications, with a focus on quantitative data and experimental

methodologies.

Core Data
Chemical and Molecular Identity
Lactitol, systematically named 4-O-α-D-Galactopyranosyl-D-glucitol, is derived from the

hydrogenation of lactose.[1] This structural modification of reducing the glucose moiety to a

sugar alcohol, sorbitol, is fundamental to its physiological effects.[2] It exists in anhydrous,

monohydrate, and dihydrate crystalline forms.[1][3]

Table 1: Chemical Identifiers of Lactitol and its Hydrates
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Form CAS Number Molecular Formula
Molecular Weight (
g/mol )

Anhydrous 585-86-4 C₁₂H₂₄O₁₁ 344.31

Monohydrate 81025-04-9 C₁₂H₂₆O₁₂ 362.33

Dihydrate 81025-03-8 C₁₂H₂₈O₁₃ 380.34

Trihydrate - C₁₂H₃₀O₁₄ 398.36

Molecular Structure:

Lactitol consists of a galactose unit linked to a sorbitol (glucitol) unit via an α-glycosidic bond.

The galactopyranosyl ring typically adopts a chair conformation.

SMILES:OC[C@H]1O--INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--CO)--

INVALID-LINK----INVALID-LINK--[C@H]1O

InChI:InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-

15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1

Physicochemical Properties
Lactitol is a white, odorless, crystalline powder with a sweet taste, approximately 30-40% of

the sweetness of sucrose. It is highly soluble in water and exhibits good stability under humid

conditions and at high temperatures, not participating in the Maillard reaction.

Table 2: Physicochemical Properties of Lactitol
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Property Value

Melting Point (Anhydrous) 146 °C

Melting Point (Monohydrate) 94-97 °C

Melting Point (Dihydrate) 70-80 °C

Solubility in Water Very soluble; 57.2 g/100 g at 20 °C

Solubility in Ethanol Slightly soluble

Specific Rotation [α]D²⁰ +13° to +15° (10% w/v aqueous solution)

pKa 12.84 ± 0.70 (Predicted)

LogP -3.11

Mechanisms of Action
Lactitol exerts its primary therapeutic effects through two distinct but related mechanisms in

the gastrointestinal tract.

Osmotic Laxative Effect
Lactitol is poorly absorbed in the small intestine. Upon reaching the colon, it creates a

hyperosmotic environment, drawing water into the intestinal lumen. This increase in water

content softens the stool and increases its volume, thereby stimulating peristalsis and

facilitating bowel movements.

Oral Administration of Lactitol Poor Absorption in
Small Intestine Lactitol in Colon Osmotic Effect:

Water Influx
Increased Stool Water

& Volume
Stimulation of

Peristalsis Bowel Movement

Click to download full resolution via product page

Caption: Osmotic laxative mechanism of Lactitol.

Prebiotic Activity
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In the colon, Lactitol is fermented by the gut microbiota. This fermentation process selectively

stimulates the growth and activity of beneficial bacteria, particularly Bifidobacterium and

Lactobacillus species. The metabolic end-products of this fermentation are short-chain fatty

acids (SCFAs), such as acetate, propionate, and butyrate. These SCFAs lower the colonic pH,

creating an environment that is less favorable for pathogenic bacteria.
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Click to download full resolution via product page

Caption: Prebiotic activity of Lactitol in the colon.

Therapeutic Applications and Clinical Efficacy
Lactitol is primarily indicated for the treatment of constipation and hepatic encephalopathy.

Constipation
Numerous clinical trials have demonstrated the efficacy of Lactitol in improving stool frequency

and consistency in patients with chronic constipation. A systematic review and meta-analysis of

eleven studies involving 663 patients showed that Lactitol supplementation significantly

increased weekly stool frequency.

Table 3: Comparative Efficacy of Lactitol vs. Lactulose for Chronic Constipation
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Outcome Lactitol Lactulose p-value Reference

Patient

Acceptance
73.2% 26.8% -

Adverse Events 31.20% 62.10% 0.0019

Physician-

Judged Efficacy
61.91% 47.83% -

Bowel

Evacuations/wee

k

9.30 ± 1.09 7.20 ± 0.68 >0.05

Hepatic Encephalopathy
The mechanism of Lactitol in hepatic encephalopathy is linked to its prebiotic activity. The

reduction in colonic pH promotes the conversion of ammonia (NH₃) to the less absorbable

ammonium ion (NH₄⁺), thereby reducing blood ammonia levels. Clinical studies have shown

Lactitol to be at least as effective as lactulose in treating chronic hepatic encephalopathy, with

some studies suggesting better tolerability. A meta-analysis of five studies indicated no

statistical difference in the therapeutic effects of lactitol and lactulose, but a lower frequency of

flatulence with lactitol.

Prebiotic Effects: Quantitative Data
The prebiotic effect of Lactitol has been quantified in several human studies, demonstrating its

ability to modulate the gut microbiota composition and increase SCFA production.

Table 4: Effect of Lactitol on Gut Microbiota and Short-Chain Fatty Acids
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Parameter
Change with
Lactitol

Study Population Reference

Bifidobacterium count Significant increase Healthy adults

Bifidobacterium DNA

copies

Increased from 2.74 x

10⁹ to 1.39 x 10¹⁰

copies/μL (p=0.01)

Constipated patients

Lactobacillus count Significant increase
Patients with chronic

viral hepatitis

Fecal pH
Significant decrease

(p=0.02)
Healthy adults

Propionic acid

concentration

Significant increase

(p=0.001)
Healthy adults

Butyric acid

concentration

Significant increase

(p=0.001)
Healthy adults

Total SCFA

concentration
Significant increase

Loperamide-induced

constipated rats

Experimental Protocols
Determination of Lactitol in Food Samples by HPLC
This protocol outlines a general method for the quantitative analysis of Lactitol in food matrices

using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Objective: To quantify the concentration of Lactitol in a food sample.

Materials:

HPLC system with a refractive index detector

Carbohydrate analysis column (e.g., amino-functionalized)

Acetonitrile (HPLC grade)
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Ultrapure water

Lactitol standard

Arabinose (internal standard)

Volumetric flasks, pipettes, syringes, and 0.45 µm filters

Procedure:

Standard Preparation:

Accurately weigh a known amount of Lactitol standard and dissolve it in a known volume

of ultrapure water to prepare a stock solution.

Prepare a series of calibration standards by diluting the stock solution to different

concentrations.

Prepare an internal standard solution of arabinose in ultrapure water.

Sample Preparation:

Homogenize the food sample.

Accurately weigh a portion of the homogenized sample and dissolve it in a known volume

of the arabinose internal standard solution.

Dilute the sample solution as necessary.

Filter the final solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

Flow Rate: 0.5 mL/min

Column Temperature: 90 °C
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Injection Volume: 20 µL

Detector: Refractive Index (RI)

Analysis:

Inject the calibration standards, followed by the sample solutions.

Identify the Lactitol and arabinose peaks based on their retention times.

Construct a calibration curve by plotting the ratio of the peak area of Lactitol to the peak

area of the internal standard against the concentration of the Lactitol standards.

Calculate the concentration of Lactitol in the sample using the calibration curve.
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Caption: Experimental workflow for HPLC analysis of Lactitol.
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In Vitro Fermentation of Lactitol by Human Fecal
Microbiota
This protocol describes a general method for assessing the prebiotic potential of Lactitol
through in vitro fermentation using a human fecal inoculum.

Objective: To evaluate the effect of Lactitol on the composition and metabolic activity of the gut

microbiota.

Materials:

Anaerobic chamber or workstation

pH-controlled batch culture fermenters

Fresh human fecal samples from healthy donors

Basal fermentation medium (containing peptone water, yeast extract, salts, etc.)

Lactitol

Materials for bacterial enumeration (e.g., culture media for selective plating, reagents for

FISH or qPCR)

Materials for SCFA analysis (e.g., gas chromatograph)

Procedure:

Fecal Inoculum Preparation:

Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least

3 months.

Inside an anaerobic chamber, homogenize the fecal sample in a buffer solution (e.g.,

phosphate-buffered saline) to create a fecal slurry.

Fermentation:
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Prepare the basal fermentation medium and dispense it into the fermenter vessels.

Add Lactitol to the test vessels at the desired concentration. A control vessel with no

added carbohydrate should also be included.

Inoculate each vessel with the fecal slurry.

Maintain the fermentation under anaerobic conditions at 37 °C with controlled pH (e.g.,

6.8).

Sampling:

Collect samples from each fermenter at different time points (e.g., 0, 6, 12, 24 hours).

Analysis:

Microbiota Composition: Enumerate specific bacterial populations (e.g., Bifidobacterium,

Lactobacillus, Clostridium) using techniques like selective plating, Fluorescence In Situ

Hybridization (FISH), or quantitative PCR (qPCR).

Metabolic Activity: Measure the concentrations of SCFAs (acetate, propionate, butyrate) in

the fermentation samples using gas chromatography (GC). Measure the pH of the

fermentation medium.

Conclusion
Lactitol is a well-characterized molecule with established efficacy as an osmotic laxative and a

promising prebiotic. Its favorable physicochemical properties, coupled with a strong safety

profile and patient preference over other osmotic laxatives in some instances, make it a

valuable tool in both clinical practice and food product development. Further research,

particularly utilizing advanced molecular techniques, will continue to elucidate the full spectrum

of its effects on the gut microbiome and host health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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